molecular formula C20H23N2O4P B11403323 Diethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11403323
M. Wt: 386.4 g/mol
InChI Key: CQHQZUBMDSIDND-UHFFFAOYSA-N
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Description

Diethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phosphonate group, an oxazole ring, and a benzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophilic intermediate.

    Attachment of the Phosphonate Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can target the oxazole ring or the phosphonate group, potentially yielding alcohols or phosphonic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols or phosphonic acids.

    Substitution: Formation of substituted oxazole derivatives.

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine:

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

  • Diethyl [5-(benzylamino)-2-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [5-(benzylamino)-2-(2-phenylvinyl)-1,3-oxazol-4-yl]phosphonate

Comparison:

  • Structural Differences: The presence of different substituents on the oxazole ring or the benzylamino group can significantly alter the chemical and biological properties.
  • Unique Features: Diethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is unique due to its specific combination of substituents, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H23N2O4P

Molecular Weight

386.4 g/mol

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N2O4P/c1-3-24-27(23,25-4-2)20-19(21-15-16-11-7-5-8-12-16)26-18(22-20)17-13-9-6-10-14-17/h5-14,21H,3-4,15H2,1-2H3

InChI Key

CQHQZUBMDSIDND-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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